REACTION_CXSMILES
|
Cl.C([O:4][C:5]1[CH2:11][CH2:10][CH2:9][NH:8][C:7](=[O:12])[CH:6]=1)C>CC(C)=O>[NH:8]1[CH2:9][CH2:10][CH2:11][C:5](=[O:4])[CH2:6][C:7]1=[O:12]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(NCCC1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetone was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with CH2Cl2 (10×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afforded the crude product as a yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, 10% MeOH/EtOAc)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |